[Sulfonylbis(methylene)]bis(triethylsilane)
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Overview
Description
[Sulfonylbis(methylene)]bis(triethylsilane) is a chemical compound with the molecular formula C14H34O2SSi2. It contains 34 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure, which includes a sulfone group and triethylsilane groups, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of [Sulfonylbis(methylene)]bis(triethylsilane) typically involves the reaction of sulfonyl chloride with triethylsilane in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
[Sulfonylbis(methylene)]bis(triethylsilane) undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as boron trifluoride or indium bromide.
Common reagents used in these reactions include boron trifluoride, indium bromide, and molecular iodine. The major products formed depend on the specific reaction conditions and the nature of the starting materials.
Scientific Research Applications
[Sulfonylbis(methylene)]bis(triethylsilane) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Sulfonylbis(methylene)]bis(triethylsilane) involves its ability to donate electrons and participate in redox reactions. The sulfone group acts as an electron-withdrawing group, while the triethylsilane groups can donate electrons, making the compound a versatile reagent in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the starting materials.
Comparison with Similar Compounds
[Sulfonylbis(methylene)]bis(triethylsilane) can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound used as a reducing agent in organic synthesis.
Sulfonyl Chloride: A precursor in the synthesis of sulfonyl compounds, including [Sulfonylbis(methylene)]bis(triethylsilane).
Sulfone Compounds: A class of compounds containing the sulfone group, known for their electron-withdrawing properties and applications in organic synthesis.
The uniqueness of [Sulfonylbis(methylene)]bis(triethylsilane) lies in its combination of sulfone and triethylsilane groups, which provide a balance of electron-withdrawing and electron-donating properties, making it a versatile reagent in various chemical reactions.
Properties
CAS No. |
143255-37-2 |
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Molecular Formula |
C14H34O2SSi2 |
Molecular Weight |
322.66 g/mol |
IUPAC Name |
triethyl(triethylsilylmethylsulfonylmethyl)silane |
InChI |
InChI=1S/C14H34O2SSi2/c1-7-18(8-2,9-3)13-17(15,16)14-19(10-4,11-5)12-6/h7-14H2,1-6H3 |
InChI Key |
MFHKWTXTLQQNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CS(=O)(=O)C[Si](CC)(CC)CC |
Origin of Product |
United States |
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